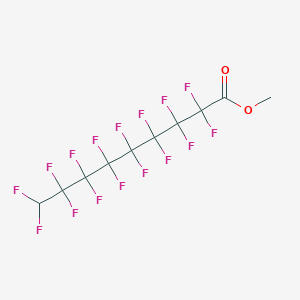

Methyl 9H-perfluorononanoate

概要

説明

Synthesis Analysis

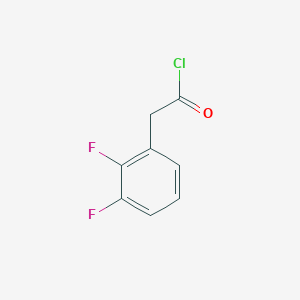

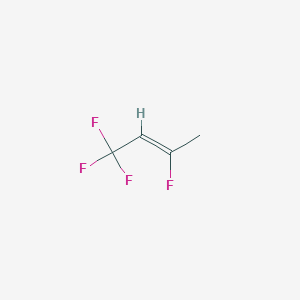

Methyl 9H-perfluorononanoate is mainly produced in Japan through the oxidation of a linear fluorotelomer olefin mixture containing F(CF₂)₈CH=CH₂. Alternatively, it can be synthesized by the carboxylation of F(CF₂)₈I. Additionally, it is considered a probable degradation product of various other compounds .

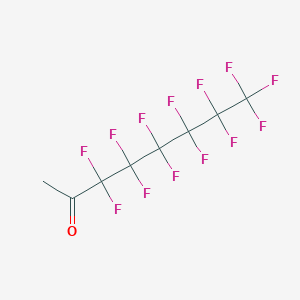

Molecular Structure Analysis

The chemical formula of Methyl 9H-perfluorononanoate is C₉HF₁₇O₂, with a molar mass of 464.08 g/mol. It appears as a white crystalline powder and has a melting point range of 59 to 62 °C (138 to 144 °F) and a boiling point of 218 °C (424 °F) .

Chemical Reactions Analysis

Methyl 9H-perfluorononanoate is a fluorosurfactant that significantly reduces the surface tension of water due to the lipophobicity of fluorocarbons. It is commonly used in the production of polyvinylidene fluoride .

Physical And Chemical Properties Analysis

科学的研究の応用

Non-Bioaccumulable Fluorinated Surfactants

Methyl 9H-perfluorononanoate is a type of fluorinated surfactant . Fluorinated surfactants are composed of a hydrophilic polar head group and an oleophobic and hydrophobic fluorocarbon tail chain . They display unique properties due to the characteristics of the fluorine element . For instance, the strong fluorine-carbon bond and the “shielding” effect of fluorine atoms on carbon-carbon bonds provide outstanding thermal and chemical stability for fluorinated surfactants . The lower polarizability of fluorine compared to hydrogen results in weaker attractive intermolecular forces, endowing fluorocarbon chains to hydrophobic-oleophobic properties as well as fluorinated surfactants to higher surface activity .

Emulsion Polymerization of Fluorinated Olefins

Fluorinated surfactants, including Methyl 9H-perfluorononanoate, have applications in the emulsion polymerization of fluorinated olefins . This process involves the polymerization of fluorinated monomers in an emulsion, where the surfactant helps to stabilize the emulsion and control the size of the polymer particles .

Handling Membrane Proteins

Fluorinated surfactants are also used in handling membrane proteins . These surfactants can help to solubilize and stabilize membrane proteins, which are often difficult to handle due to their hydrophobic nature .

Leather Manufacture

Another application of fluorinated surfactants is in leather manufacture . These surfactants can help to improve the water and oil repellency of leather, enhancing its durability and usability .

Environmental Monitoring

Methyl 9H-perfluorononanoate, as a type of poly- and perfluoroalkyl substances (PFASs), can be monitored in different water matrices such as river water, drinking water, and seawater . This is important for environmental monitoring and pollution control .

Synthesis of Reverse Fluorinated Amphiphiles

Methyl 9H-perfluorononanoate can be used in the synthesis of reverse fluorinated amphiphiles . These amphiphiles have potential applications in various fields, including drug delivery and materials science .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Methyl 9H-perfluorononanoate, also known as Methyl nonanoate , is a small molecule that has been found to interact with several targets in the human body. These include the Ig gamma-1 chain C region and Neutrophil gelatinase-associated lipocalin . .

Result of Action

The molecular and cellular effects of Methyl 9H-perfluorononanoate’s action are not well defined. Given its interactions with various targets, it is likely that the compound has multiple effects at the molecular and cellular levels. These effects need to be studied in more detail to fully understand the compound’s mechanism of action .

特性

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F16O2/c1-28-3(27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAHZPCZVKQFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045166 | |

| Record name | Methyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 9H-perfluorononanoate | |

CAS RN |

84207-08-9 | |

| Record name | Methyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

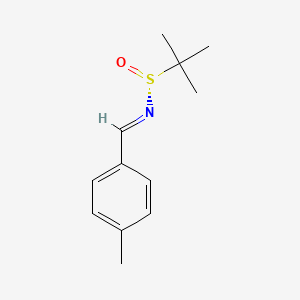

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

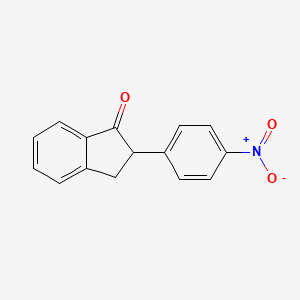

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate](/img/structure/B3043229.png)